molecular formula C19H28N4O2 B12871292 2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridin-4-amine

2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridin-4-amine

Cat. No.: B12871292
M. Wt: 344.5 g/mol
InChI Key: OKRLBWSUPBEUKP-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridin-4-amine is a complex organic compound that has garnered significant interest in the field of chemistry due to its unique structural properties and potential applications. This compound features a pyridine core substituted with two oxazoline rings, each bearing a tert-butyl group. The stereochemistry of the oxazoline rings is specified as (S), indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the oxazoline rings, which are then attached to the pyridine core through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline N-oxides, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.

    Biology: The compound can be employed in the design of bioactive molecules and as a building block for drug discovery.

    Industry: The compound’s unique properties make it suitable for use in materials science and the development of advanced materials.

Mechanism of Action

The mechanism of action of 2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridin-4-amine involves its interaction with specific molecular targets. The oxazoline rings and pyridine core can coordinate with metal ions, forming stable complexes that facilitate catalytic reactions. Additionally, the compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards different targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis(®-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridin-4-amine
  • 2,6-Bis((S)-4-(methyl)-4,5-dihydrooxazol-2-yl)pyridin-4-amine
  • 2,6-Bis((S)-4-(phenyl)-4,5-dihydrooxazol-2-yl)pyridin-4-amine

Uniqueness

The uniqueness of 2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridin-4-amine lies in its specific stereochemistry and the presence of tert-butyl groups, which enhance its stability and reactivity. Compared to similar compounds, it offers distinct advantages in terms of selectivity and efficiency in catalytic processes.

Properties

Molecular Formula

C19H28N4O2

Molecular Weight

344.5 g/mol

IUPAC Name

2,6-bis[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-4-amine

InChI

InChI=1S/C19H28N4O2/c1-18(2,3)14-9-24-16(22-14)12-7-11(20)8-13(21-12)17-23-15(10-25-17)19(4,5)6/h7-8,14-15H,9-10H2,1-6H3,(H2,20,21)/t14-,15-/m1/s1

InChI Key

OKRLBWSUPBEUKP-HUUCEWRRSA-N

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=CC(=CC(=N2)C3=N[C@H](CO3)C(C)(C)C)N

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)C(C)(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.